4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by a benzene ring substituted with a hexyloxy group, two methyl groups, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-(Hexyloxy)-3,5-dimethylbenzene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or oleum, and the resulting sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfinic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and benzoic acid derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonic acid: This compound is similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonamide: This compound contains a sulfonamide group, which is less reactive than the sulfonyl chloride group.
4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonate ester: This compound contains a sulfonate ester group, which has different reactivity and applications compared to the sulfonyl chloride group.
Uniqueness
The uniqueness of 4-(Hexyloxy)-3,5-dimethylbenzene-1-sulfonyl chloride lies in its high reactivity and versatility as a reagent in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
642460-59-1 |
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Molecular Formula |
C14H21ClO3S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-hexoxy-3,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C14H21ClO3S/c1-4-5-6-7-8-18-14-11(2)9-13(10-12(14)3)19(15,16)17/h9-10H,4-8H2,1-3H3 |
InChI Key |
YPTTZQDEIYNJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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